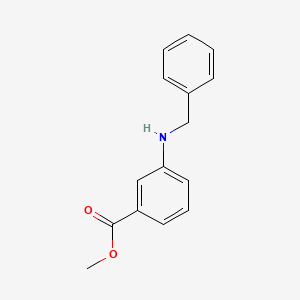

Methyl 3-(benzylamino)benzoate

Description

Overview of Benzoate (B1203000) Ester Derivatives in Organic Chemistry

Benzoate esters are a class of organic compounds derived from the reaction of benzoic acid and its derivatives with alcohols. wikipedia.org They are characterized by the presence of a benzoate group attached to an alkyl or aryl group via an ester linkage. These compounds are prevalent in both natural and synthetic chemistry. wikipedia.org

In organic synthesis, benzoate esters serve as versatile intermediates and building blocks for more complex molecules. organic-chemistry.org They can undergo various transformations, including hydrolysis to yield the corresponding carboxylic acid and alcohol, and reduction to produce primary alcohols. fiveable.me The ester functionality can also be converted to amides. wikipedia.org The stability of the ester group, coupled with its susceptibility to specific reagents, allows for its use as a protecting group for carboxylic acids and alcohols during multi-step syntheses. organic-chemistry.org

The physical and chemical properties of benzoate esters can be fine-tuned by altering the substituents on the benzene (B151609) ring and the alcohol moiety. This modularity makes them valuable in the development of materials with specific characteristics. For instance, some benzoate esters are used as plasticizers to increase the flexibility of polymers. wikipedia.org

Strategic Importance of Aromatic Amine and Ester Functionalities in Molecular Design

Aromatic Amines: Aromatic amines can act as hydrogen bond donors, a crucial interaction for binding to biological macromolecules like proteins and enzymes. stereoelectronics.org The nitrogen atom's lone pair of electrons can also participate in electronic interactions within the aromatic system. The nature and position of substituents on the aromatic ring can modulate the basicity and reactivity of the amine. pressbooks.pub

Ester Functionalities: Esters are also capable of forming hydrogen bonds through their carbonyl oxygen, acting as a hydrogen bond acceptor. stereoelectronics.org The ester group's susceptibility to hydrolysis by esterase enzymes can be exploited in the design of prodrugs. stereoelectronics.org A prodrug is an inactive compound that is converted into an active drug within the body. This strategy can be used to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

The combination of an aromatic amine and an ester group within the same scaffold provides a molecule with both hydrogen bond donor and acceptor capabilities, enhancing its potential for specific biological interactions. acs.org This dual functionality makes such compounds valuable leads in the discovery of new therapeutic agents.

Classification and General Structural Features of Benzylamino Benzoate Compounds

Benzylamino benzoate compounds are a subclass of substituted benzoates characterized by a benzylamino group (-NH-CH2-C6H5) attached to the benzoate core. The position of this group on the benzene ring (ortho, meta, or para) significantly influences the compound's properties and reactivity.

The general structure consists of a methyl benzoate moiety and a benzylamino group. Methyl 3-(benzylamino)benzoate, with the benzylamino group at the meta-position, is one isomer of this family. Other isomers include methyl 2-(benzylamino)benzoate and methyl 4-(benzylamino)benzoate. nih.govontosight.ai The spatial arrangement of the functional groups in these isomers affects their intramolecular and intermolecular interactions. For instance, in methyl 2-(benzylamino)benzoate, the proximity of the amino and ester groups can lead to intramolecular hydrogen bonding. scispace.com

Further classification can be based on additional substitutions on either the benzoate ring or the benzyl (B1604629) group. These modifications can alter the electronic and steric properties of the molecule, leading to a diverse range of compounds with varied applications.

Table 1: Physicochemical Properties of Methyl 3-(benzylamino)benzoate

| Property | Value |

| Molecular Formula | C15H15NO2 |

| Molecular Weight | 241.28 g/mol smolecule.com |

| IUPAC Name | methyl 3-(benzylamino)benzoate smolecule.com |

| Canonical SMILES | COC(=O)C1=CC(=CC=C1)NCC2=CC=CC=C2 smolecule.com |

| InChI Key | UARVXYNYGUXXJH-UHFFFAOYSA-N smolecule.com |

Historical Development and Evolution of Research on Methyl 3-(benzylamino)benzoate and its Closely Related Analogues

Early research on similar compounds likely stemmed from the broader exploration of substituted benzoic acids and their derivatives for various industrial and pharmaceutical purposes. The synthesis of related compounds, such as 4-(Benzylamino)benzoic acid, has been documented in chemical literature. ontosight.ai

More recent research has focused on the development of efficient synthetic routes to produce Methyl 3-(benzylamino)benzoate and its derivatives. For example, a multi-step synthesis involving the reaction of 3-aminobenzoic acid methyl ester with a benzyl halide has been described. researchgate.net This method allows for the preparation of various analogues by using different substituted benzyl halides.

The investigation into the biological activities of these compounds is a more contemporary area of research. Studies have explored the potential of benzylamino benzoate derivatives as intermediates in the synthesis of therapeutic agents, for instance, in the development of treatments for inflammatory diseases and cancer. smolecule.com The structural similarity of Methyl 3-(benzylamino)benzoate to molecules with known biological activity has prompted further investigation into its potential as a scaffold for new drug discovery. For example, derivatives have been studied for their potential as inhibitors of specific enzymes. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C15H15NO2 |

|---|---|

Molecular Weight |

241.28 g/mol |

IUPAC Name |

methyl 3-(benzylamino)benzoate |

InChI |

InChI=1S/C15H15NO2/c1-18-15(17)13-8-5-9-14(10-13)16-11-12-6-3-2-4-7-12/h2-10,16H,11H2,1H3 |

InChI Key |

UARVXYNYGUXXJH-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Reaction Optimization for Methyl 3 Benzylamino Benzoate and Its Structural Analogues

Established Synthetic Pathways to the Methyl 3-(benzylamino)benzoate Core Structure

Traditional methods for the synthesis of Methyl 3-(benzylamino)benzoate and its analogues primarily rely on two robust strategies: the amination of a pre-functionalized benzoic acid ester or the esterification of a pre-formed N-benzylated aminobenzoic acid.

Amination Reactions of Substituted Methyl Benzoates

A common and direct route involves the nucleophilic substitution of a suitable leaving group at the 3-position of a methyl benzoate (B1203000) ring with benzylamine (B48309). Halogens (bromo- or iodo-) and nitro groups are typical activating groups for this transformation. For instance, the synthesis of Methyl 4-(Benzylamino)-3-nitrobenzoate has been achieved by reacting methyl 4-fluoro-3-nitro benzoate with benzylamine. beilstein-journals.org Similarly, related structures like Methyl 3-(4-(trifluoromethoxy)benzylamino)benzoate are synthesized from 3-aminobenzoic acid methyl ester and the corresponding benzyl (B1604629) bromide in the presence of a base like triethylamine (B128534). mostwiedzy.pl

Another powerful method for this C-N bond formation is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. nih.govresearchgate.net This reaction is highly versatile, tolerating a wide range of functional groups, and can be used to couple aryl halides (e.g., methyl 3-bromobenzoate) with primary amines like benzylamine. nih.govresearchgate.net The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for optimizing the reaction yield and minimizing side products. researchgate.net

Esterification and Amine Functionalization Approaches

An alternative strategy begins with the N-benzylation of an aminobenzoic acid, followed by esterification of the carboxylic acid functionality. For example, 3-aminobenzoic acid can be reacted with a benzyl halide. The resulting 3-(benzylamino)benzoic acid can then be esterified to yield the target compound. beilstein-journals.org Standard esterification procedures, such as treatment with thionyl chloride or oxalyl chloride in methanol, are commonly employed for this step. mostwiedzy.plrsc.orgmdpi.com This approach is particularly useful when the starting aminobenzoic acid is readily available and when direct amination of the corresponding methyl benzoate proves challenging.

Novel and Green Chemistry Strategies in the Synthesis of Methyl 3-(benzylamino)benzoate

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods. For the synthesis of Methyl 3-(benzylamino)benzoate, this has translated into a focus on advanced catalytic systems and the use of alternative energy sources and solvent-free conditions.

Catalytic Approaches to C-N Bond Formation

The Buchwald-Hartwig amination remains at the forefront of catalytic C-N bond formation. nih.govresearchgate.net Continuous research focuses on developing more active and stable palladium-phosphine catalyst systems that can operate under milder conditions with lower catalyst loadings. The choice of ligand, such as XantPhos or RuPhos, can significantly impact the efficiency of the coupling between an aryl halide and an amine. researchgate.netrsc.org Copper-catalyzed Ullmann-type couplings also present a viable, though often harsher, alternative for the N-arylation of amines. nih.gov

Below is a table summarizing typical conditions for Buchwald-Hartwig amination reactions relevant to the synthesis of N-aryl amines.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Bromide | Benzyl protected benzimidazole (B57391) | Pd(OAc)₂ / XPhos | Cs₂CO₃ | Toluene | 100 | >91 (conversion) | researchgate.net |

| Aryl Halide | Primary Amine | OA6 Catalyst System | NaOt-Bu | THF | 90 | High | nih.gov |

Solvent-Free and Microwave-Assisted Syntheses

To address the environmental impact of traditional synthesis, solvent-free and microwave-assisted techniques have gained prominence. Mechanochemistry, particularly ball-milling, has emerged as a powerful tool for conducting solvent-free reactions. mostwiedzy.plrsc.org This high-energy milling technique can facilitate reactions between solid reagents, often with reduced reaction times and improved yields. mostwiedzy.plresearcher.life For example, the N-methylation of secondary amines has been efficiently carried out using a vibrational ball mill under solvent-free conditions. mostwiedzy.pl The N-arylation of amines with arylboronic acids has also been successfully achieved using ball-milling. rsc.org

Microwave-assisted synthesis offers another green alternative, significantly reducing reaction times from hours to minutes. organic-chemistry.orgacs.orgnih.govitmo.ru The rapid and efficient heating provided by microwave irradiation can accelerate reaction rates for C-N bond-forming reactions, including Buchwald-Hartwig aminations and catalyst-free aminations of aryl halides. organic-chemistry.orgacs.orgnih.gov

Table 2: Examples of Green Synthetic Approaches to C-N Bond Formation

| Reaction Type | Reactants | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| N-methylation of secondary amines | N-benzylaniline hydrochloride, formalin | Ball-milling (30 Hz, 20 min), solvent-free | High | mostwiedzy.pl |

| N-arylation of amines | Arylboronic acids, various amines | Ball-milling, solvent-free | Moderate to good | rsc.org |

| Amination of aryl halides | Electron-rich aryl halides, various amines | Microwave irradiation, catalyst-free | Good to high | acs.org |

Regioselective Synthesis and Stereochemical Control in Methyl 3-(benzylamino)benzoate Derivatives

The synthesis of complex structural analogues of Methyl 3-(benzylamino)benzoate often requires precise control over regioselectivity and stereochemistry.

Regioselectivity becomes crucial when multiple reactive sites are present in a molecule. For instance, in the N-benzylation of methyl 3-aminobenzoate, the reaction should selectively occur at the amino group without affecting the aromatic ring or the ester functionality. The higher nucleophilicity of the amino group compared to the deactivated aromatic ring generally ensures selective N-alkylation under standard conditions. researchgate.net However, in more complex substrates, protecting groups may be necessary to achieve the desired regiochemical outcome. The choice of catalyst and reaction conditions can also be tuned to favor one regioisomer over another, as demonstrated in various functionalizations of quinoline (B57606) and pyrrole (B145914) systems. acs.orgresearchgate.net

Stereochemical control is paramount when synthesizing chiral derivatives, which is often the case for biologically active molecules. The synthesis of enantiomerically pure β-amino esters, which are structural analogues of the core compound, can be achieved through several strategies. One approach involves the use of chiral auxiliaries, such as (S,S)-(+)-pseudoephedrine, to direct the stereoselective addition of a nitrogen nucleophile to an α,β-unsaturated amide. figshare.com Another powerful method is the enzymatic kinetic resolution of a racemic mixture. Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been shown to be highly effective in the enantioselective hydrolysis of racemic N-benzylated β-amino esters, affording one enantiomer as the acid and leaving the other as the unreacted ester, both with high enantiomeric excess. beilstein-journals.orgbeilstein-journals.orgmdpi.com This biocatalytic approach is often performed under mild conditions and is a key technology for producing chiral building blocks. rsc.orgmdpi.comnih.gov

Table 3: Methods for Stereochemical Control in the Synthesis of Amino Ester Derivatives

| Method | Substrate Type | Key Reagent/Catalyst | Outcome | Reference |

|---|---|---|---|---|

| Chiral Auxiliary | α,β-Unsaturated amides | (S,S)-(+)-Pseudoephedrine | Chiral nonracemic β-amino esters | figshare.com |

| Enzymatic Kinetic Resolution | Racemic β-amino carboxylic ester hydrochlorides | Lipase PSIM (Burkholderia cepasia) | (R)-ester and (S)-acid with ≥99% ee | mdpi.com |

| Mechanochemical Enzymatic Resolution | Racemic N-benzylated-β³-amino esters | Candida antarctica lipase B (CALB) | Enantioenriched N-benzylated-β³-amino acids | beilstein-journals.orgbeilstein-journals.org |

Scale-Up Considerations and Process Intensification in Laboratory Synthesis

The transition from small-scale discovery to larger-scale laboratory synthesis of Methyl 3-(benzylamino)benzoate and its analogues necessitates a shift from traditional batch processing to more efficient and controlled methodologies. Process intensification, particularly through continuous flow chemistry, offers significant advantages for amination reactions, which are central to the synthesis of this compound. mdpi.com

Modern transition metal-catalyzed amination reactions, such as the Buchwald-Hartwig and Ullmann reactions, are common methods for forming the crucial C-N bond in aryl amines. mdpi.com However, these can be expensive and generate significant waste in traditional batch reactors. mdpi.com Continuous flow processing addresses many of these challenges by utilizing microreactors or tubular reactors where reagents are continuously pumped and mixed. mdpi.comacs.org This technology provides superior control over reaction parameters like temperature and pressure, leading to improved yield, selectivity, and product quality. mdpi.com

The key benefits of applying flow chemistry to the synthesis of N-aryl amines include:

Enhanced Safety: Enables the use of elevated temperatures and pressures that would be hazardous in large-scale batch reactors, often leading to dramatically reduced reaction times. mdpi.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors ensures efficient heat exchange and mixing, preventing the formation of hot spots and improving reaction consistency. rsc.org

Increased Throughput: For a given reactor volume, continuous flow processes can offer a manifold increase in space-time yield compared to conventional batch methods. mdpi.com

Reduced Waste and Catalyst Loading: Optimized conditions and the potential for integrated catalyst recycling can decrease the environmental impact and cost of the synthesis. rsc.orgresearchgate.net

A significant challenge in scaling up amination reactions is the potential for solid precipitation (e.g., salt byproducts), which can lead to reactor clogging. rsc.orgresearchgate.net Novel reactor designs, such as cascades of continuously stirred tank reactors (CSTRs), have been developed to handle such heterogeneous reaction mixtures, combining the flexibility of a CSTR with the efficiency of a plug flow reactor. acs.orgresearchgate.net

| Parameter | Conventional Batch Process | Continuous Flow Process | Reference |

| Reaction Vessel | Round-bottom flask / Jacketed reactor | Microreactor / Tubular reactor / CSTR cascade | mdpi.comacs.org |

| Heat Transfer | Limited by surface area, potential for hot spots | Excellent, high surface-area-to-volume ratio | rsc.org |

| Safety | Riskier at high temperatures and pressures | Inherently safer, small reaction volume at any given time | mdpi.com |

| Control | Moderate control over parameters | Precise control over temperature, pressure, residence time | mdpi.com |

| Scalability | Non-linear, often requires re-optimization | Linear, scale-out by running reactors in parallel | mdpi.com |

| Space-Time Yield | Lower (e.g., 7.6 g/Lh for an example amination) | Significantly Higher (e.g., 31-fold increase for the same amination) | mdpi.com |

| Workup | Batch-wise extraction and purification | Potential for in-line, continuous extraction and catalyst recycling | rsc.org |

Post-Synthetic Modifications and Functional Group Interconversions on Methyl 3-(benzylamino)benzoate

Methyl 3-(benzylamino)benzoate possesses two primary sites for further chemical modification: the benzylamino moiety and the benzoate ester group. These sites allow for the generation of a diverse library of analogues through various functional group interconversions. lkouniv.ac.in

The secondary amine of the benzylamino group is a versatile handle for structural diversification. The nitrogen's lone pair and the adjacent N-H bond can participate in numerous reactions.

N-Alkylation/N-Arylation: The hydrogen atom on the nitrogen can be substituted with various alkyl or aryl groups. For instance, N-methylation can be achieved using reagents like methyl iodide in the presence of a base. This transformation alters the steric and electronic properties of the amine.

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base leads to the corresponding N-acyl derivatives (amides). This modification can be used to introduce a wide range of substituents and may influence the molecule's conformational rigidity. nih.gov

Modifications to the Benzyl Ring: The benzyl group's phenyl ring can undergo electrophilic aromatic substitution, although the directing effects of the aminomethyl substituent must be considered.

Hydrogenolysis: The benzyl group can be cleaved via catalytic hydrogenation (e.g., using H₂ and a palladium catalyst), which would unmask the primary aniline (B41778), yielding Methyl 3-aminobenzoate. chemicalbook.com This serves as a deprotection strategy, allowing the benzyl group to function as a protecting group for the aniline nitrogen.

| Modification Type | Reagents and Conditions | Resulting Structure | Reference |

| N-Methylation | Methyl iodide (CH₃I), K₂CO₃ | Forms a tertiary amine: Methyl 3-(benzyl(methyl)amino)benzoate | |

| N-Acetylation | Acetyl chloride (CH₃COCl), Pyridine | Forms an amide: Methyl 3-(N-benzylacetamido)benzoate | nih.gov |

| Hydrogenolysis (Debenzylation) | H₂, Palladium on Carbon (Pd/C) | Forms a primary amine: Methyl 3-aminobenzoate | chemicalbook.com |

The methyl ester functional group is a gateway to several other important chemical functionalities through well-established reactions. fiveable.me

Hydrolysis: The ester can be converted to the corresponding carboxylic acid, 3-(benzylamino)benzoic acid. This is typically achieved under basic conditions (saponification) using a base like sodium hydroxide (B78521), followed by acidic workup, or under acidic conditions with a strong acid catalyst. nih.gov

Transesterification: By heating the methyl ester in a different alcohol (e.g., ethanol (B145695), isopropanol) with an acid or base catalyst, the methoxy (B1213986) group can be exchanged to form a new ester (e.g., Ethyl 3-(benzylamino)benzoate). fiveable.me Driving the equilibrium towards the product often requires using the new alcohol as the solvent. sciencesnail.com

Reduction: Powerful reducing agents can reduce the ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is highly effective for this transformation, converting Methyl 3-(benzylamino)benzoate into [3-(benzylamino)phenyl]methanol. fiveable.me Milder reagents like diisobutylaluminum hydride (DIBAL-H) can, under controlled conditions, yield the corresponding aldehyde. vanderbilt.edu

Amidation: The ester can be converted directly to an amide by heating with an amine, sometimes at high pressure. sciencesnail.com This reaction can form a variety of primary, secondary, or tertiary amides, such as 3-(benzylamino)benzamide, depending on the amine used.

Decarbonylative Coupling: Advanced catalytic methods allow for the conversion of methyl esters to other functional groups. For example, nickel-catalyzed decarbonylative stannylation can transform a methyl ester into an organostannane, which is a versatile intermediate for further cross-coupling reactions. acs.org

| Transformation Type | Reagents and Conditions | Resulting Functional Group | Reference |

| Hydrolysis | 1. NaOH (aq), Heat2. H₃O⁺ | Carboxylic Acid | nih.gov |

| Transesterification | Ethanol (excess), H₂SO₄ (cat.), Heat | Ethyl Ester | fiveable.mesciencesnail.com |

| Reduction to Alcohol | 1. LiAlH₄, Dry Ether2. H₂O | Primary Alcohol | fiveable.me |

| Amidation | NH₃ (liquid), Heat, Pressure | Primary Amide | sciencesnail.com |

Elucidation of Chemical Reactivity and Mechanistic Transformations of Methyl 3 Benzylamino Benzoate

Electrophilic and Nucleophilic Reactions Involving the Aromatic Ring System

The aromatic ring of methyl 3-(benzylamino)benzoate is influenced by two substituents: the electron-withdrawing methyl ester group (-COOCH₃) and the electron-donating benzylamino group (-NHCH₂C₆H₅). The interplay of these groups directs the regioselectivity of electrophilic aromatic substitution reactions.

The benzylamino group is an activating ortho-, para-director, while the methyl ester group is a deactivating meta-director. rsc.org In the case of nitration, a common electrophilic aromatic substitution, the reaction of methyl benzoate (B1203000) with a mixture of concentrated nitric and sulfuric acids predominantly yields methyl 3-nitrobenzoate. rsc.orgaiinmr.comgrabmyessay.com This is because the carbonyl group of the ester withdraws electron density from the ring, deactivating it towards electrophilic attack, with the 3-position being the least deactivated. rsc.org For methyl 3-(benzylamino)benzoate, the activating effect of the benzylamino group would likely direct incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the steric hindrance from the benzyl (B1604629) group and the deactivating effect of the ester at the meta position would influence the final product distribution.

Aromatic nucleophilic substitution on the benzoate ring is generally difficult unless activated by strong electron-withdrawing groups. However, reactions at the benzyl ring of the benzylamino moiety are more plausible, especially if activating or leaving groups are present on that ring.

Amine-Centered Reactivity: Alkylation, Acylation, and Condensation Reactions

The secondary amine in methyl 3-(benzylamino)benzoate is a key site for various chemical transformations.

Alkylation and Acylation: The lone pair of electrons on the nitrogen atom makes it nucleophilic, allowing it to react with electrophiles. Alkylation with alkyl halides can introduce an additional alkyl group to the nitrogen, forming a tertiary amine. smolecule.com Similarly, acylation with acyl chlorides or anhydrides would yield an amide. These reactions are fundamental in building more complex molecular architectures.

Condensation Reactions: The amine can participate in condensation reactions with carbonyl compounds. For instance, reaction with aldehydes or ketones can form imines, which are valuable intermediates in organic synthesis. smolecule.com

Reductive Amination: Reductive amination is a powerful method for forming C-N bonds. In the synthesis of related compounds, reductive amination of an amino-benzoate with an aldehyde is a common strategy. smolecule.com For example, methyl anthranilate can react with benzaldehyde (B42025) to form an imine, which is then reduced in situ to the secondary amine. smolecule.com

Ester Hydrolysis and Transesterification Pathways

The methyl ester group of methyl 3-(benzylamino)benzoate is susceptible to hydrolysis and transesterification reactions.

Ester Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed. smolecule.comvulcanchem.comgithub.iolibretexts.org Acid-catalyzed hydrolysis is a reversible reaction that yields 3-(benzylamino)benzoic acid and methanol. github.iolibretexts.org Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that produces the corresponding carboxylate salt and methanol. github.iolibretexts.org For instance, reaction with potassium hydroxide (B78521) would yield potassium 3-(benzylamino)benzoate. github.io

Transesterification: This process involves the conversion of one ester into another. ucla.edu By reacting methyl 3-(benzylamino)benzoate with another alcohol in the presence of an acid or base catalyst, the methyl group can be exchanged for a different alkyl group. ucla.edu For example, reaction with ethanol (B145695) would produce ethyl 3-(benzylamino)benzoate and methanol. ucla.edu The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. ucla.edu

Oxidative and Reductive Transformations of Methyl 3-(benzylamino)benzoate

Both the amine and the benzylic C-H bonds are potential sites for oxidation.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can potentially oxidize the benzylamino group. smolecule.com Depending on the reaction conditions, this could lead to the formation of various products, including amides or even cleavage of the C-N bond. The benzylic position is also susceptible to oxidation.

Reduction: The ester group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride. smolecule.com This would transform methyl 3-(benzylamino)benzoate into (3-(benzylamino)phenyl)methanol. Catalytic hydrogenation could potentially cleave the benzyl group from the nitrogen atom, yielding methyl 3-aminobenzoate. vulcanchem.com

Thermal and Photochemical Degradation Pathways

The stability of methyl 3-(benzylamino)benzoate under thermal and photochemical conditions is an important consideration. While specific studies on this compound are limited, related structures provide insights. Polyamides containing similar benzamide (B126) structures can undergo thermal degradation. nih.gov Photochemical conditions can also induce reactions. For instance, photoredox catalysis has been used in oxidative coupling reactions of related amines. researchgate.net The presence of the aromatic rings and the amine functionality suggests potential for photochemical reactions, such as cyclizations or rearrangements, upon exposure to UV light.

Reaction Kinetics and Thermodynamic Analyses of Key Transformations

The rates of the various reactions of methyl 3-(benzylamino)benzoate are governed by kinetic and thermodynamic factors.

Kinetics: The rate of electrophilic substitution on the aromatic ring will be influenced by the electron-donating and -withdrawing nature of the substituents. rsc.org For amine-centered reactions, the nucleophilicity of the nitrogen atom is a key factor. In ester hydrolysis, the reaction rate is dependent on the concentration of the ester and the acid or base catalyst. Studies on the amidation of methyl benzoate have explored the kinetics of the reaction with various amines. researchgate.net The kinetics of the synthesis of benzyl benzoate from benzyl chloride and the triethylamine (B128534) salt of benzoic acid have been studied, revealing a pseudo-first-order reaction. njit.edu

Thermodynamics: The equilibrium position of reversible reactions like ester hydrolysis and transesterification is determined by the relative thermodynamic stabilities of the reactants and products. Le Chatelier's principle can be applied to shift the equilibrium, for example, by using an excess of a reactant or removing a product. ucla.edu The thermodynamic parameters, such as enthalpy and entropy of reaction, would provide a deeper understanding of the feasibility and spontaneity of these transformations.

In Depth Spectroscopic Characterization and Advanced Structural Elucidation of Methyl 3 Benzylamino Benzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation of Methyl 3-(benzylamino)benzoate in solution. Through a combination of one-dimensional (¹H and ¹³C) and multi-dimensional experiments, a complete and verified assignment of all proton and carbon resonances can be achieved.

The molecule possesses 15 unique carbon atoms and 15 protons distributed across distinct chemical environments: a 1,3-disubstituted benzoate (B1203000) ring, a monosubstituted benzyl (B1604629) ring, a secondary amine linker, a methylene (B1212753) bridge, and a methyl ester group. The expected ¹H and ¹³C NMR chemical shifts are predicated on the electronic effects of the substituent groups. The electron-withdrawing ester group (-COOCH₃) deshields adjacent nuclei, while the electron-donating amine group (-NH-) imparts a shielding effect, leading to a predictable and assignable spectrum.

The following table presents the predicted assignments for the ¹H and ¹³C NMR spectra, with atom numbering provided for clarity in subsequent sections.

| Atom Position / Group | ¹H Chemical Shift (δ, ppm) | Multiplicity | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| C1 (C=O) | - | - | ~167.1 |

| C2-H | ~7.45 | t (J ≈ 1.8 Hz) | ~118.9 |

| C3 | - | - | ~147.8 |

| C4-H | ~7.20 | ddd (J ≈ 8.0, 2.4, 1.0 Hz) | ~129.4 |

| C5-H | ~7.28 | t (J ≈ 8.0 Hz) | ~122.5 |

| C6-H | ~6.85 | ddd (J ≈ 8.0, 2.4, 1.0 Hz) | ~114.3 |

| NH | ~4.50 | br s | - |

| C7-H₂ (CH₂) | ~4.38 | s (or d if coupled to NH) | ~48.3 |

| C8 (Benzyl C-ipso) | - | - | ~138.5 |

| C9/13-H (Benzyl C-ortho) | ~7.30-7.40 | m | ~127.5 |

| C10/12-H (Benzyl C-meta) | ~7.30-7.40 | m | ~128.8 |

| C11-H (Benzyl C-para) | ~7.30-7.40 | m | ~127.9 |

| OCH₃ | ~3.89 | s | ~52.2 |

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

While 1D spectra provide foundational data, multi-dimensional NMR experiments are indispensable for confirming connectivity and spatial relationships.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment confirms scalar coupling networks. For Methyl 3-(benzylamino)benzoate, COSY would reveal cross-peaks between adjacent aromatic protons on the benzoate ring (e.g., C4-H with C5-H, C5-H with C6-H). It would also show correlations among the five protons of the benzyl group. A weak cross-peak may be observed between the N-H proton and the methylene (C7-H₂) protons, confirming their proximity through 3 bonds.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It provides an unambiguous link between the ¹H and ¹³C assignments. For example, the singlet at δ ~4.38 ppm in the ¹H spectrum would show a cross-peak to the carbon resonance at δ ~48.3 ppm, definitively assigning both to the C7 methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is arguably the most powerful tool for assembling the molecular skeleton, as it reveals long-range (2-3 bond) ¹H-¹³C correlations. Key expected correlations include:

The methylene protons (C7-H₂) would show a cross-peak to the benzoate C3 carbon (~147.8 ppm) and the benzyl ipso-carbon C8 (~138.5 ppm), confirming the C3-N-C7-C8 connectivity.

The methyl ester protons (OCH₃) would correlate to the carbonyl carbon C1 (~167.1 ppm), confirming the ester functionality.

The benzoate proton C2-H would show correlations to C4 and the carbonyl carbon C1, solidifying its position ortho to the ester group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations, providing insights into the molecule's preferred conformation in solution. Significant NOE cross-peaks would be expected between the methylene protons (C7-H₂) and the ortho protons of both aromatic rings (C2-H and C6-H of the benzoate ring; C9/13-H of the benzyl ring). This data confirms the spatial proximity of these groups, which is critical for understanding the molecule's three-dimensional shape.

Dynamic NMR Studies for Conformational Analysis

Methyl 3-(benzylamino)benzoate possesses several rotatable single bonds, primarily the C(aryl)-N and N-C(methylene) bonds. At room temperature, rotation around these bonds is typically fast on the NMR timescale, resulting in time-averaged, sharp signals.

Dynamic NMR (DNMR) studies, conducted at variable temperatures, can probe the energy barriers to these rotational processes. Upon cooling, the rate of rotation slows. If the energy barrier is sufficiently high, the exchange rate may become slow enough to be resolved by NMR. This could lead to the observation of signal broadening (coalescence) and, at very low temperatures, the appearance of separate signals for formerly equivalent nuclei. For instance, the two ortho protons (and carbons) of the benzyl ring, which are equivalent due to fast rotation, could become diastereotopic and give rise to distinct signals if the C(aryl)-N bond rotation is sufficiently hindered. The temperature at which coalescence occurs can be used to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides complementary information regarding the functional groups present in Methyl 3-(benzylamino)benzoate.

Infrared (IR) Spectroscopy: IR is particularly sensitive to polar bonds. The spectrum is dominated by a very strong, sharp absorption from the ester carbonyl (C=O) stretch. The N-H stretch of the secondary amine appears as a characteristic sharp band in the high-frequency region.

Raman Spectroscopy: Raman is sensitive to changes in polarizability and is thus excellent for identifying non-polar or symmetric vibrations. The aromatic C=C stretching vibrations are typically strong in the Raman spectrum, providing a distinct fingerprint for the two phenyl rings.

The combination of these techniques confirms the presence of all key functional groups and provides a unique vibrational fingerprint for the molecule.

| Vibrational Mode | Expected Frequency (cm⁻¹) | Expected Intensity (IR / Raman) | Assignment |

|---|---|---|---|

| N-H stretch | 3350 - 3450 | Medium / Weak | Secondary amine |

| C-H stretch (aromatic) | 3000 - 3100 | Medium / Strong | Aryl C-H bonds |

| C-H stretch (aliphatic) | 2850 - 2960 | Medium / Medium | -CH₂- and -OCH₃ groups |

| C=O stretch | 1710 - 1730 | Strong / Medium | Conjugated ester carbonyl |

| C=C stretch (aromatic) | 1450 - 1610 | Medium-Strong / Strong | Aromatic ring skeletal vibrations |

| C-N stretch | 1250 - 1350 | Medium / Weak | Aryl-amine bond |

| C-O stretch (ester) | 1100 - 1300 | Strong / Weak | Asymmetric and symmetric stretches |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition and probing the gas-phase fragmentation pathways of the molecule.

The molecular formula of Methyl 3-(benzylamino)benzoate is C₁₅H₁₅NO₂. Using HRMS, the experimentally measured mass of the protonated molecule [M+H]⁺ can be compared to the theoretical exact mass. An ESI-TOF (Electrospray Ionization - Time of Flight) analysis would be expected to yield a measured mass within 5 ppm of the calculated value, providing unequivocal confirmation of the molecular formula.

Calculated Exact Mass for [C₁₅H₁₅NO₂ + H]⁺: 242.1176

Calculated Exact Mass for [C₁₅H₁₅NO₂ + Na]⁺: 264.0995

Tandem mass spectrometry (MS/MS) experiments on the isolated parent ion reveal characteristic fragmentation patterns that corroborate the structure. The benzyl group is particularly prone to fragmentation.

| m/z (Da) | Proposed Fragment Formula | Proposed Structure / Loss |

|---|---|---|

| 241.1103 | [C₁₅H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 210.0868 | [C₁₄H₁₂NO]⁺ | Loss of methoxy (B1213986) radical (•OCH₃) |

| 182.0919 | [C₁₃H₁₂N]⁺ | Loss of carboxyl methyl group (•COOCH₃) |

| 106.0657 | [C₇H₈N]⁺ | Benzylamine (B48309) cation fragment |

| 91.0548 | [C₇H₇]⁺ | Tropylium ion (highly stable, characteristic of benzyl groups) |

X-ray Crystallography for Solid-State Structural Analysis and Intermolecular Interactions

Single-crystal X-ray diffraction provides the definitive solid-state structure of a compound, offering precise measurements of bond lengths, bond angles, and torsional angles. For Methyl 3-(benzylamino)benzoate, a successful crystallographic analysis would reveal:

Molecular Conformation: The analysis would quantify the non-planarity of the molecule. The dihedral angle between the mean planes of the benzoate and benzyl rings would be determined, as would the C(aryl)-N-C(methylene)-C(aryl) torsion angle. This conformation is a result of minimizing steric hindrance while optimizing electronic conjugation and intermolecular packing forces.

Bond Parameters: The bond lengths would confirm the hybridizations of the atoms (e.g., the C=O bond being shorter than the C-O ester bond). The geometry around the sp³-hybridized nitrogen would be determined to be trigonal pyramidal.

Intermolecular Interactions: The crystal packing would be dictated by a network of non-covalent interactions. The most significant interaction is expected to be hydrogen bonding. The secondary amine (N-H) serves as a hydrogen bond donor, while the ester carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor. This would likely lead to the formation of infinite chains or dimeric pairs via N-H···O=C hydrogen bonds. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules and C-H···π interactions could further stabilize the crystal lattice.

Advanced hyphenated techniques (e.g., LC-MS/MS, GC-MS) for Purity Assessment and Impurity Profiling in Research Synthesis

The synthesis of Methyl 3-(benzylamino)benzoate can theoretically give rise to various impurities. These may include unreacted starting materials, intermediates, by-products from side reactions, or products formed through degradation. e-journals.in The identification and characterization of impurities present at levels of 0.10% or more are often required. e-journals.in Techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerfully suited for this challenge. rroij.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique ideal for analyzing non-volatile and thermally labile compounds, which is characteristic of Methyl 3-(benzylamino)benzoate and its likely non-volatile impurities. nih.gov The method involves separating compounds using high-performance liquid chromatography (HPLC) before they are ionized and analyzed by a tandem mass spectrometer. The first mass spectrometer (MS1) selects a specific ion (a precursor ion), which is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). This process provides structural information and high specificity for detection and quantification. indocoanalyticalsolutions.com

For a typical purity assessment of Methyl 3-(benzylamino)benzoate, a reverse-phase HPLC method would be developed. The analysis would likely detect the main compound and any impurities stemming from the synthesis, such as unreacted starting materials or by-products.

Hypothetical LC-MS/MS Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 100 mm x 2.1 mm, 2.6 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 15 minutes |

| Flow Rate | 0.4 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) |

Using such a method, it is possible to profile potential impurities that may arise during the synthesis of Methyl 3-(benzylamino)benzoate. The table below outlines hypothetical impurities and their expected mass spectrometric data.

Table 1: Hypothetical Impurity Profile of Methyl 3-(benzylamino)benzoate by LC-MS/MS This table is based on theoretical synthesis pathways and does not represent experimentally verified data.

| Potential Impurity | Structure | Probable Origin | Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) |

|---|---|---|---|---|

| Methyl 3-aminobenzoate | Unreacted Starting Material | 152.07 | 120.04, 92.05 | |

| Benzoic acid, 3-(benzylamino)- | Hydrolysis Product | 228.10 | 210.09, 182.08, 91.05 | |

| Methyl 3-(dibenzylamino)benzoate | Over-alkylation By-product | 332.16 | 241.12, 91.05 | |

| Benzyl alcohol | Starting Material Impurity/Side Reaction | 109.06 | 91.05, 79.05 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a benchmark technique for the analysis of volatile and semi-volatile compounds. aidic.it It is particularly useful for identifying residual solvents used during synthesis and purification or for detecting volatile starting materials and by-products. amazonaws.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a capillary column before being detected by a mass spectrometer. nih.gov

While the primary compound, Methyl 3-(benzylamino)benzoate, may have limited volatility, GC-MS is essential for detecting trace levels of volatile impurities that would be difficult to analyze by LC-MS.

Hypothetical GC-MS Method Parameters:

| Parameter | Condition |

| Column | DB-5ms or similar (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| MS Mode | Full Scan (m/z 40-450) |

This method would be effective in identifying and quantifying volatile organic compounds that may be present in the final product.

Table 2: Potential Volatile Impurities in Methyl 3-(benzylamino)benzoate Synthesis by GC-MS This table is based on theoretical synthesis pathways and does not represent experimentally verified data.

| Potential Impurity | Probable Origin | Retention Time (min) | Key Mass Fragments (m/z) |

|---|---|---|---|

| Toluene | Residual Solvent | ~4.5 | 92, 91, 65 |

| Benzyl bromide | Unreacted Starting Material | ~9.2 | 172, 170, 91 |

| Benzaldehyde (B42025) | Starting Material/Side Reaction | ~6.8 | 106, 105, 77 |

| N-Methylaniline | Potential By-product | ~7.5 | 107, 106, 77 |

By employing both LC-MS/MS and GC-MS, a comprehensive purity profile of a research-grade batch of Methyl 3-(benzylamino)benzoate can be established. These techniques provide orthogonal information, ensuring that a wide range of potential impurities, from non-volatile polar compounds to volatile non-polar substances, are effectively detected, identified, and quantified. This rigorous analytical approach is fundamental to guaranteeing the quality and reliability of the compound for its intended research applications.

Theoretical and Computational Chemistry Investigations of Methyl 3 Benzylamino Benzoate

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com DFT methods are used to determine optimized molecular geometries, electronic properties, and spectroscopic parameters. dergipark.org.tr

For a flexible molecule like Methyl 3-(benzylamino)benzoate, with several rotatable bonds, identifying the most stable three-dimensional arrangement (conformation) is crucial. A conformational analysis involves systematically rotating the flexible bonds and calculating the energy of each resulting structure. The structures corresponding to energy minima on the potential energy surface represent stable conformers.

For instance, a relaxed potential energy surface scan can be performed by systematically changing a specific torsion angle, such as the C-N bond between the benzyl (B1604629) group and the amine, to identify the lowest energy conformations. dergipark.org.tr Studies on similar flexible molecules like 2-amino-3-methylbenzoic acid have used DFT to calculate the energy profiles for such rotations. dergipark.org.tr For Methyl 3-(benzylamino)benzoate, key torsion angles would include the rotation around the benzyl-nitrogen bond and the ester group relative to the aromatic ring. The global minimum energy conformation would represent the most populated structure at equilibrium.

Table 1: Illustrative Conformational Energy Data for a Hypothetical Analysis of Methyl 3-(benzylamino)benzoate This table is for illustrative purposes and does not represent actual calculated data for this specific molecule.

| Conformer | Key Torsion Angle (degrees) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Global Minimum) | 178.5 | 0.00 | 75.3 |

| 2 | -65.2 | 1.25 | 15.1 |

| 3 | 70.1 | 1.35 | 9.6 |

DFT calculations are highly effective in predicting various spectroscopic properties. The optimized geometry of the most stable conformer is used to calculate vibrational frequencies (IR spectra), nuclear magnetic shielding constants (NMR spectra), and electronic transitions (UV-Vis spectra). researchgate.net

IR Spectroscopy: Theoretical vibrational frequencies are calculated from the second derivatives of the energy. These frequencies correspond to specific bond stretches, bends, and twists within the molecule. Comparing the calculated IR spectrum with experimental data helps to confirm the proposed structure. dergipark.org.tr

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). dergipark.org.tr These theoretical values are often in good agreement with experimental data, aiding in the assignment of peaks in the experimental spectrum. For example, studies on naphthyl benzoate (B1203000) esters have used DFT to correlate predicted and experimental NMR data. mdpi.com

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations from the ground state to various excited states. researchgate.net These excitation energies correspond to the absorption maxima (λ_max) in a UV-Vis spectrum and provide insights into the electronic transitions, such as π-π* transitions within the aromatic rings.

Table 2: Illustrative Predicted Spectroscopic Data for Methyl 3-(benzylamino)benzoate This table is for illustrative purposes, based on typical values for similar functional groups, and does not represent actual calculated data.

| Spectroscopic Technique | Parameter | Predicted Value | Assignment |

|---|---|---|---|

| IR | Vibrational Frequency (cm⁻¹) | ~3400 | N-H stretch |

| IR | Vibrational Frequency (cm⁻¹) | ~1720 | C=O stretch (ester) |

| ¹H NMR | Chemical Shift (ppm) | ~3.8 | -OCH₃ protons |

| ¹³C NMR | Chemical Shift (ppm) | ~166 | C=O carbon (ester) |

| UV-Vis (TD-DFT) | λ_max (nm) | ~290 | π-π* transition |

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide a detailed picture of the atomic motions of a molecule over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD can explore the conformational landscape of flexible molecules like Methyl 3-(benzylamino)benzoate and explicitly model its interactions with solvent molecules. mdpi.comuiuc.edu

An MD simulation would reveal how the molecule folds and flexes in solution, the stability of intramolecular hydrogen bonds, and the distribution of solvent molecules around different parts of the solute. This is particularly important for understanding how the environment affects the molecule's shape and properties. For example, MD simulations on cellulose (B213188) benzoates have been used to study their cavity shapes and flexibility, which are crucial for their function. mdpi.com The root-mean-square deviation (RMSD) of the atomic positions over time can be monitored to assess the stability of the simulation and the flexibility of the molecule. mdpi.com

In Silico Mechanistic Studies of Proposed Chemical Reactions

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For Methyl 3-(benzylamino)benzoate, one could study reactions such as ester hydrolysis or amide formation. DFT calculations can be used to map out the entire reaction pathway, identifying the structures and energies of reactants, transition states, intermediates, and products. mdpi.com

For example, in the aminolysis of an ester, DFT can model the nucleophilic attack of an amine on the ester carbonyl group, the formation of a tetrahedral intermediate, and the subsequent collapse to form the amide product. mdpi.com Calculating the activation energy (the energy barrier of the transition state) allows for the prediction of reaction rates and provides a deeper understanding of the factors controlling the reaction. acs.org

Computational Prediction of Molecular Properties for Design Optimization

Computational methods can predict a range of molecular properties that are valuable for the design and optimization of new molecules. These properties are often derived from the electronic structure calculated by DFT.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability. mdpi.com

Molecular Electrostatic Potential (MEP): An MEP map shows the charge distribution on the surface of a molecule. It identifies electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, which is crucial for predicting non-covalent interactions.

Quantitative Structure-Activity Relationship (QSAR): While outside the direct scope of this section, it's worth noting that calculated descriptors (like HOMO/LUMO energies, dipole moment, etc.) are used in QSAR models to correlate a molecule's structure with its activity.

Table 3: Illustrative Predicted Molecular Properties for Methyl 3-(benzylamino)benzoate This table is for illustrative purposes and does not represent actual calculated data.

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Electron-donating ability |

| LUMO Energy | -1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 4.7 eV | Kinetic stability, low reactivity |

| Dipole Moment | 2.5 D | Overall polarity of the molecule |

Ligand-Based and Structure-Based Molecular Docking Studies (In Vitro/Cellular Contexts)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery and chemical biology to understand potential biological interactions.

Structure-Based Docking: If the 3D structure of a target protein is known (e.g., from X-ray crystallography), Methyl 3-(benzylamino)benzoate can be "docked" into the protein's active site. The docking algorithm samples many possible binding poses and uses a scoring function to rank them, predicting the most likely binding mode and estimating the binding affinity. nih.gov

Ligand-Based Docking: If the structure of the target is unknown, but other active molecules are known, their shapes and properties can be used as a template to screen for other compounds that might bind similarly.

Docking studies on analogs like methyl benzoate derivatives have been performed to predict their binding to various enzymes. nih.govresearchgate.net Such studies can identify key interactions, like hydrogen bonds or hydrophobic contacts, that stabilize the ligand-protein complex. For Methyl 3-(benzylamino)benzoate, docking could reveal hydrogen bonds involving the N-H group or the ester carbonyl oxygen, as well as π-stacking interactions from its two aromatic rings.

Enzyme Active Site Interactions

Computational techniques such as molecular docking and pharmacophore mapping have been employed to study how analogues of Methyl 3-(benzylamino)benzoate interact with the active sites of various enzymes.

Cholesteryl Ester Transfer Protein (CETP)

A significant body of research has focused on developing inhibitors for Cholesteryl Ester Transfer Protein (CETP), a plasma glycoprotein (B1211001) that mediates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to pro-atherogenic lipoproteins like very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). scielo.brscielo.br Inhibition of CETP is a therapeutic strategy to raise HDL cholesterol levels for the prevention of cardiovascular diseases. researchgate.net

In this context, substituted Methyl 3-(benzylamino)benzoate has been utilized as a crucial intermediate in the synthesis of novel oxoacetamido-benzamide and benzyl benzamide (B126) derivatives designed as CETP inhibitors. scielo.brresearchgate.net Specifically, Methyl 3-(4-(trifluoromethyl)benzylamino) benzoate and Methyl 3-(4-(trifluoromethoxy)benzylamino) benzoate were synthesized as precursors to the final active compounds. scielo.brscielo.brijpsonline.com

Molecular docking studies using Glide software were performed on the final synthesized inhibitors to understand their binding mode within the CETP active site. scielo.brresearchgate.net The results indicate that these compounds are well-accommodated within the hydrophobic binding cleft of CETP. The binding is primarily driven by hydrophobic interactions between the compound and the non-polar residues lining the CETP tunnel. researchgate.net Pharmacophore modeling further confirmed that the designed scaffolds, originating from the Methyl 3-(benzylamino)benzoate framework, successfully match the key features of known CETP inhibitors, which include hydrophobic and aromatic functionalities. researchgate.net

For instance, docking of various benzyl benzamide derivatives showed they fit within the CETP binding cleft, enclosed by a hydrophobic lining. researchgate.net The computational analysis provided a rationale for the observed inhibitory activities and guided further structural modifications to enhance potency. scielo.brresearchgate.net

Interactive Data Table: CETP Inhibition by Benzamide Derivatives

| Compound ID | Structure/Substituents | CETP Inhibition (%) at 10 µM | IC50 (µM) | Computational Method | Key Findings | Reference |

| 8j | Benzyl benzamide with specific substitutions | 82.2% | 1.3 | Glide Docking | Accommodated in hydrophobic binding cleft of CETP. | researchgate.net |

| 9c | Oxoacetamido-benzamide (X= p-OCF3, Y= m-OCH3) | High | Not specified | Glide Docking | H-bond acceptor and/or hydrophobic pocket interaction. | scielo.br |

| 9e | Oxoacetamido-benzamide (X= p-CF3, Y= m-Cl) | High | Not specified | Glide Docking | Demonstrates significance of hydrophobic/electronic properties. | scielo.br |

| 9g | Oxoacetamido-benzamide | Potent | 0.96 | Glide Docking | Hydrophobic interactions drive ligand/CETP complex formation. | scielo.br |

Histone Deacetylase 8 (HDAC8)

Histone deacetylases (HDACs) are a class of enzymes crucial for epigenetic gene regulation. HDAC8, a class I HDAC, is a recognized target in cancer therapy, particularly for neuroblastoma. nih.govchemrxiv.org While there is extensive research on HDAC8 inhibitors, no specific computational or theoretical studies on the direct interaction of Methyl 3-(benzylamino)benzoate with the HDAC8 active site were identified in the reviewed literature.

Research in this area has primarily focused on other scaffolds, such as hydroxamic acid derivatives. nih.govchemrxiv.orgnih.gov For example, studies have reported on para-substituted 3-aminobenzhydroxamic acids and other complex chemotypes as potent and selective HDAC8 inhibitors. nih.govchemrxiv.org Molecular docking studies on these other classes of compounds have revealed that selectivity can be attributed to the capping group occupying an HDAC8-specific pocket that is absent in other HDAC isoforms. researchgate.net While a structurally related compound, (E)-methyl 3-(2-(3-(trifluoromethyl)benzylamino)phenyl)acrylate, was synthesized for HDAC inhibition studies, specific computational data on its interaction with HDAC8 is not provided. googleapis.com

RNA Polymerase

RNA Polymerases are fundamental enzymes responsible for transcribing DNA into RNA. Despite their importance as a potential drug target, a review of the scientific literature yielded no information on theoretical or computational investigations into the interaction between Methyl 3-(benzylamino)benzoate and the active site of any RNA Polymerase. mdpi.com

Receptor Binding Mechanisms

Computational modeling is also used to explore the binding of ligands to cell surface receptors, many of which are key targets in cancer therapy.

A search of existing scientific literature found no specific theoretical or computational studies detailing the binding mechanisms of Methyl 3-(benzylamino)benzoate with the following receptor tyrosine kinases:

Epidermal Growth Factor Receptor (EGFR)

Human Epidermal Growth Factor Receptor 2 (HER-2)

Human Epidermal Growth Factor Receptor 4 (HER-4)

Insulin-like Growth Factor 1 Receptor (IGF1R)

Insulin Receptor (InsR)

Kinase Insert Domain Receptor (KDR)

Platelet-Derived Growth Factor Receptor alpha (PDGFRa)

Platelet-Derived Growth Factor Receptor beta (PDGFRb)

While research exists on various small molecules targeting these receptors, sometimes in combination, there is no direct data involving Methyl 3-(benzylamino)benzoate. sigmaaldrich.comnewdrugapprovals.org For example, studies have investigated other benzylamino derivatives, such as 4-benzylamino benzo-anellated pyrrolo[2,3-b]pyridines, as dual inhibitors of EGFR and IGF-1R, but these represent a different chemical scaffold. Similarly, Methyl 3-Amino-4-(benzylamino)benzoate has been used as a synthetic intermediate for 1,2,5-trisubstituted benzimidazoles, which were evaluated for anticancer properties but not computationally modeled against this specific list of receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. d-nb.info These models are valuable in drug discovery for predicting the activity of new compounds and optimizing lead structures.

A comprehensive review of the literature revealed no specific QSAR or QSPR studies conducted on a series of Methyl 3-(benzylamino)benzoate analogues. While the principles of QSAR have been applied to develop inhibitors for targets like CETP using different chemical series, a dedicated study to build a predictive model for analogues of Methyl 3-(benzylamino)benzoate is not publicly available. researchgate.net Such a study would theoretically involve synthesizing a library of analogues, evaluating their biological activity against a specific target, calculating various molecular descriptors (e.g., electronic, steric, hydrophobic), and then using statistical methods to derive a mathematical equation that links the descriptors to the activity.

Mechanistic Biological Investigations of Methyl 3 Benzylamino Benzoate and Its Analogues in Vitro and Cellular Studies

Molecular Target Identification and Engagement Studies

Investigations into the molecular interactions of methyl 3-(benzylamino)benzoate and its analogues have focused primarily on their ability to inhibit various enzymes. These studies are crucial for identifying direct biological targets and understanding the compound's mechanism of action at a molecular level.

Cholesteryl Ester Transfer Protein (CETP): Methyl 3-(benzylamino)benzoate serves as a key intermediate in the synthesis of novel CETP inhibitors, which are investigated for their potential to raise HDL cholesterol levels. researchgate.netscielo.br In several studies, methyl 3-(benzylamino)benzoate analogues, such as methyl 3-(4-(trifluoromethoxy)benzylamino)benzoate and methyl 3-(4-(trifluoromethyl)benzylamino)benzoate, were used to create a series of benzamide (B126) and benzyloxalamide derivatives. researchgate.netijpsonline.comijpsonline.com These resulting compounds demonstrated significant CETP inhibition. For instance, a benzamide derivative, 8j , showed 82.2% inhibition at a 10 μM concentration with an IC₅₀ value of 1.3 μM. researchgate.net Another series of 3,5-bis(trifluoromethyl)benzylamino benzamides showed inhibitory effectiveness from 42.2% to 100% at a 10 μM concentration, with the most potent compound having an IC₅₀ of 0.69 μM. nih.gov

Table 1: CETP Inhibitory Activity of Selected Analogues Derived from Methyl 3-(benzylamino)benzoate Intermediates

| Compound | Description | IC₅₀ (μM) | Percent Inhibition (at 10 μM) | Source |

|---|---|---|---|---|

| 8j | Benzamide derivative | 1.3 | 82.2% | researchgate.net |

| 8f | Benzyloxalamide derivative | 2.1 | 64.1% | ijpsonline.comijpsonline.com |

| 9b | 3,5-bis(trifluoromethyl)benzylamino benzamide | 0.69 | >90% | nih.gov |

| 9a | 3,5-bis(trifluoromethyl)benzylamino benzamide | 1.36 | >90% | nih.gov |

Histone Deacetylase 8 (HDAC8): Based on the available research, no specific studies on the direct inhibition or activation of Histone Deacetylase 8 (HDAC8) by methyl 3-(benzylamino)benzoate have been reported.

Paraoxonase 1 (PON1): Paraoxonase 1 (PON1) is an enzyme associated with antioxidant properties, and its inhibition can have significant physiological effects. nih.govresearchgate.net Studies on various methyl benzoate (B1203000) derivatives have shown a range of inhibitory activities against PON1. nih.gov In one study, a library of 17 methyl benzoate compounds was tested, revealing Kᵢ values from 25.10 µM to 502.10 µM. nih.govresearchgate.net The most effective inhibitor was methyl 4-amino-2-bromo benzoate, with a Kᵢ of 25.10 ± 4.73 μM. nih.gov

Acetylcholinesterase (AChE): While direct enzymatic assays on methyl 3-(benzylamino)benzoate are limited, research into related structures suggests a potential for interaction with cholinesterases. Studies on cultured human neuronal cells showed that methyl benzoate exposure could alter the expression of the ACHE gene. nih.gov Furthermore, derivatives of 4-(benzylamino)-benzenesulfonamide have been identified as potent inhibitors of acetylcholinesterase. researchgate.net

Human Carbonic Anhydrases (hCAs): Analogues of methyl 3-(benzylamino)benzoate, particularly those modified into sulfonamide derivatives, have been evaluated as inhibitors of various human carbonic anhydrase isoforms (hCAs). mdpi.com These enzymes are involved in numerous physiological processes, and their inhibition is a target for treating various diseases. mdpi.comgoogle.com Cationic sulfonamide inhibitors designed to target CA-IX, a marker for tumor hypoxia, showed binding affinities for CA-IX in the range of 0.22 to 0.96 μM. nih.gov Other sulfonamide derivatives showed potent inhibition against the physiologically dominant hCA II isoform with Kᵢ values as low as 2.4 nM, and also against tumor-associated isoforms hCA IX and XII. mdpi.com For example, a series of hydrogen sulfide-releasing hybrids showed Kᵢ values against hCA II in the range of 218.5–660.9 nM. nih.govacs.org

Glutathione (B108866) Reductase (GR) and Glutathione S-transferase (GST): The glutathione system is vital for cellular defense against oxidative stress. A study investigating 3-amino-benzoic acid methyl ester derivatives for their effects on human Glutathione Reductase (hGR) and Glutathione S-transferase (hGST) found significant inhibitory activity. researchgate.net Methyl 3-amino-5-chlorobenzoate was the most effective inhibitor of hGR with a Kᵢ value of 0.524 ± 0.109 μM, while methyl 3-amino-4-nitrobenzoate was the most potent hGST inhibitor with a Kᵢ of 37.05 ± 4.487 μM. researchgate.net

Table 2: Inhibition of Glutathione-Related Enzymes by Methyl Benzoate Analogues

| Compound | Target Enzyme | Kᵢ (μM) | Source |

|---|---|---|---|

| Methyl 3-amino-5-chlorobenzoate | Human Glutathione Reductase (hGR) | 0.524 ± 0.109 | researchgate.net |

Bacterial RNA Polymerase: Inhibiting the interaction between bacterial RNA polymerase (RNAP) and the sigma (σ) factor is a promising strategy for developing new antibiotics. nih.gov A series of benzyl (B1604629) and benzoyl benzoic acid derivatives, structurally related to methyl 3-(benzylamino)benzoate, were synthesized and shown to inhibit this interaction. nih.govresearchgate.net These compounds were designed to mimic the sigma factor at its primary binding site on RNAP, thereby preventing the formation of the holoenzyme necessary for transcription. nih.gov

Direct evidence from cell-free receptor binding assays for methyl 3-(benzylamino)benzoate is not extensively detailed in the provided literature. However, molecular docking studies, which are cell-free computational methods, provide insights into potential interactions. For example, docking studies of CETP inhibitors derived from methyl 3-(benzylamino)benzoate intermediates show that these compounds fit well within the hydrophobic binding cleft of the CETP protein, aligning with the key pharmacophoric features of known inhibitors. researchgate.netnih.gov

Cellular Pathway Modulation and Phenotypic Screening in Cell Lines

The biological effects of methyl 3-(benzylamino)benzoate and its analogues have been further explored in various human cell lines, revealing activities related to cancer, inflammation, and microbial infections.

Analogues of methyl 3-(benzylamino)benzoate have demonstrated notable anticancer potential by inducing apoptosis and altering cell cycle progression in several cancer cell lines.

Benzimidazole (B57391) Derivatives: A library of 1,2,5-trisubstituted benzimidazoles, synthesized using methyl 3-amino-4-(benzylamino)benzoate as a precursor, was tested against a panel of cancer cells. nih.gov One compound from this library, TJ08 , was particularly effective, showing IC₅₀ values ranging from 1.88 to 3.82 μM across cell lines including HeLa and HCT116. nih.gov

Nitrobenzoate Esters: A study on nitro-derivatives of benzoic acid explored their activity against M. tuberculosis and their cytotoxicity against the human monocytic cell line THP-1 . nih.gov The results indicated that the potent antimicrobial activity of these compounds was not necessarily associated with high toxicity to the human cells, suggesting a degree of selectivity. nih.gov

General Cytotoxicity: The cytotoxicity of methyl benzoate itself has been evaluated in several human cell lines. nih.gov In human colon cancer (CACO2) cells, methyl benzoate at a concentration of 7.3 mM resulted in over a 90% reduction in cell viability. nih.gov

Table 3: Anticancer Activity of Selected Analogues

| Compound/Analogue Class | Cell Line(s) | Endpoint | Finding | Source |

|---|---|---|---|---|

| Benzimidazole (TJ08) | HeLa, HCT116, Jurkat, K-562, MOLT-4 | Cytotoxicity (IC₅₀) | 1.88 - 3.82 μM | nih.gov |

| Nitrobenzoate Esters | THP-1 | Cytotoxicity | Activity against M. tuberculosis was not linked to high toxicity in THP-1 cells. | nih.gov |

Cytokines are key mediators in the inflammatory response. eir-isei.de While specific studies focusing on methyl 3-(benzylamino)benzoate's direct effect on cytokine expression are limited, research on related structures provides some context. The modulation of inflammatory mediators is a known therapeutic strategy, and various heterocyclic compounds are often investigated for this purpose. tubitak.gov.tr For example, studies on other molecules in cell lines like MCF-7 and HaCaT are used to assess the expression and secretion of cytokines such as interleukins (IL) and chemokines to screen for anti-inflammatory potential. gavinpublishers.commdpi.com However, direct data for methyl 3-(benzylamino)benzoate was not available in the reviewed sources.

Analogues of methyl 3-(benzylamino)benzoate have been synthesized and evaluated for their antimicrobial properties against several clinically relevant pathogens.

S. aureus and E. coli : Derivatives of aminobenzoic acid methyl esters incorporated into an s-triazine scaffold showed promising activity against both Staphylococcus aureus and Escherichia coli. nih.gov Some of these compounds exhibited antimicrobial activity comparable to the antibiotic ampicillin. nih.gov Similarly, novel triazolo[4,3-a]pyrazine derivatives also showed moderate to good activity against these strains. mdpi.com Benzyl benzoate itself has shown moderate antibacterial activity against S. aureus and E. coli. ugm.ac.id

Mycobacterium tuberculosis : Numerous studies have explored benzoate derivatives as potential antitubercular agents. ut.ac.irscielo.org.conih.gov A comprehensive study of 64 benzoate and thiobenzoate derivatives found that esters with a 3,5-dinitro substitution were the most active against M. tuberculosis H37Rv. nih.gov These nitrobenzoate derivatives represent a promising scaffold for further development of antimycobacterial drugs. nih.gov Other structurally related compounds, including oxazolidinones and benzyl benzoic acids, have also shown potent activity against M. tuberculosis. nih.govjst.go.jp

Table 4: Antimicrobial Activity of Methyl Benzoate and its Analogues

| Compound Class | Target Microbe | Activity Metric (MIC) | Finding | Source |

|---|---|---|---|---|

| s-Triazine derivatives | S. aureus, E. coli | MIC | Activity comparable to ampicillin | nih.gov |

| Benzyl benzoate | B. cereus, E. coli, S. aureus | MIC | 50 µg/mL against B. cereus | ugm.ac.id |

| 3,5-Dinitrobenzoate Esters | M. tuberculosis H37Rv | MIC | Most active series among 64 derivatives | nih.gov |

Advanced Cellular Imaging and Reporter Gene Assays

Advanced cellular imaging techniques, while not extensively documented for Methyl 3-(benzylamino)benzoate itself, are crucial for elucidating the subcellular localization and mechanism of action of its analogues. Techniques such as fluorescence microscopy could be employed to visualize the distribution of fluorescently tagged analogues within cellular compartments, providing insights into potential organelle-specific effects. For instance, studies on structurally related benzimidazole derivatives have utilized JC-10 staining to observe altered mitochondrial membrane potential in cancer cells, indicating mitochondrial dysfunction as a key apoptotic pathway. acs.org This approach could be adapted to study Methyl 3-(benzylamino)benzoate analogues to determine if they share a similar mechanism.

Reporter gene assays are powerful tools for studying the modulation of specific signaling pathways. youtube.comthermofisher.cn These assays utilize a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific genetic regulatory element. nih.gov Changes in the expression of the reporter gene in response to a compound can indicate an interaction with the corresponding signaling pathway. youtube.compromega.com While specific reporter gene assays for Methyl 3-(benzylamino)benzoate are not prominent in the literature, this methodology has been successfully applied to investigate the activity of other small molecules. For example, reporter assays have been used to screen for compounds that disrupt androgen signaling or to identify inhibitors of specific transcription factors. nih.gov A study on 3-aminocyclohex-2-en-1-one derivatives utilized a Tango assay, a type of reporter gene assay, to identify antagonists of the CXCR2 signaling pathway. umich.edu This highlights the potential of using customized reporter gene assays to identify the specific cellular pathways modulated by Methyl 3-(benzylamino)benzoate and its derivatives.

Proteomic and Metabolomic Profiling to Elucidate Downstream Effects

Proteomics involves the large-scale study of proteins and their functions. nih.gov In cancer research, proteomic analysis of cells treated with therapeutic agents can reveal changes in protein expression associated with drug efficacy or resistance mechanisms. mdpi.comchula.ac.th For example, a proteomic analysis of breast cancer cells treated with cannabidiol (B1668261) (CBD) identified proteins associated with the reversal of the epithelial-mesenchymal transition (EMT), a process involved in cancer metastasis. mdpi.com Similarly, treating liver cancer cells with targeted drugs and analyzing the subsequent changes in the proteome and phosphoproteome has helped to elucidate their molecular mechanisms and suggest potential combination therapies. nih.gov Such approaches could be applied to cells treated with Methyl 3-(benzylamino)benzoate or its active analogues to identify their protein targets and downstream signaling cascades.

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolites. mdpi.combiorxiv.org This approach can reveal how a compound alters cellular metabolism. For instance, metabolomic profiling of pancreatic cancer cells with KRAS mutations helped to identify distinct metabolic changes and potential therapeutic targets. mdpi.com Another study on tuberculosis patients used metabolomic profiling of serum to identify biomarkers of inflammation and immunosuppression. plos.org Applying metabolomic profiling to cells treated with Methyl 3-(benzylamino)benzoate could uncover alterations in key metabolic pathways, providing further insight into its mechanism of action.

Structure-Activity Relationship (SAR) Studies Correlating Molecular Features with Mechanistic Biological Outcomes

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the biological activity of a lead compound by modifying its chemical structure. smolecule.com Several studies on analogues of Methyl 3-(benzylamino)benzoate have provided valuable insights into the structural features that govern their biological effects, particularly in the context of anticancer and antimicrobial activities.

Research has shown that the core structure of Methyl 3-(benzylamino)benzoate is a versatile scaffold for developing new therapeutic agents. smolecule.com For example, derivatives of this compound have been investigated for their potential as anti-inflammatory and anticancer agents. smolecule.com

A study on benzyl benzamide analogues as cholesteryl ester transfer protein (CETP) inhibitors revealed that substitutions on the benzyl ring significantly influence activity. For instance, analogues with two meta trifluoromethyl groups on the benzyl ring showed potent inhibitory activity. researchgate.net Another study on 3-aminocyclohex-2-en-1-one derivatives as CXCR2 antagonists demonstrated that electron-withdrawing groups on the benzene (B151609) ring enhance activity, while a lipophilic benzene ring is preferred on another part of the molecule. umich.edu